(Pentan-3-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride (Pentan-3-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258652-30-0
VCID: VC4076536
InChI: InChI=1S/C13H20N4.ClH/c1-4-11(5-2)14-10(3)13-16-15-12-8-6-7-9-17(12)13;/h6-11,14H,4-5H2,1-3H3;1H
SMILES: CCC(CC)NC(C)C1=NN=C2N1C=CC=C2.Cl
Molecular Formula: C13H21ClN4
Molecular Weight: 268.78

(Pentan-3-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride

CAS No.: 1258652-30-0

Cat. No.: VC4076536

Molecular Formula: C13H21ClN4

Molecular Weight: 268.78

* For research use only. Not for human or veterinary use.

(Pentan-3-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride - 1258652-30-0

Specification

CAS No. 1258652-30-0
Molecular Formula C13H21ClN4
Molecular Weight 268.78
IUPAC Name N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pentan-3-amine;hydrochloride
Standard InChI InChI=1S/C13H20N4.ClH/c1-4-11(5-2)14-10(3)13-16-15-12-8-6-7-9-17(12)13;/h6-11,14H,4-5H2,1-3H3;1H
Standard InChI Key JZPGERMPHLHSFE-UHFFFAOYSA-N
SMILES CCC(CC)NC(C)C1=NN=C2N1C=CC=C2.Cl
Canonical SMILES CCC(CC)NC(C)C1=NN=C2N1C=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

The compound’s identity is defined by the following parameters:

PropertyValueSource
CAS Number1258652-30-0
Molecular FormulaC13H21ClN4\text{C}_{13}\text{H}_{21}\text{ClN}_4
Molecular Weight268.78–268.79 g/mol
SMILESCC(NC(CC)CC)C1=NN=C2C=CC=CN21.[H]Cl
IUPAC NameN-[1-( triazolo[4,3-a]pyridin-3-yl)ethyl]pentan-3-amine hydrochloride

The hydrochloride salt enhances stability and solubility, a common modification for bioactive amines .

Structural Analysis

The molecule comprises:

  • A 1,2,4-triazolo[4,3-a]pyridine heterocycle, which is a fused bicyclic system with nitrogen atoms at positions 1, 2, and 4 of the triazole ring .

  • An ethyl linker connecting the triazolopyridine core to a pentan-3-ylamine group, introducing a branched aliphatic chain.

  • A hydrochloride counterion, neutralizing the amine’s basicity .

X-ray crystallography data are unavailable, but analogous triazolopyridine derivatives exhibit planar heterocyclic cores with substituents influencing binding to biological targets like kinases .

Synthesis and Manufacturing

Industrial Availability

Commercial suppliers list this compound as discontinued, with limited quantities available for research . Key vendors include:

  • Cymitquimica: Offered 50 mg and 500 mg batches until discontinuation .

  • Ambeed: Provides synthetic route inquiries but no active stock .

Physicochemical Properties

Experimental Data

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilityPresumed soluble in polar solvents (DMSO, water) due to hydrochloride form
StabilityLikely hygroscopic; store under inert gas

Computational Predictions

  • LogP (Partition Coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity.

  • pKa: The amine group’s protonation state suggests a pKa ~9.5, typical for aliphatic amines.

Pharmacological and Biomedical Applications

Structure-Activity Relationship (SAR)

  • Triazolopyridine Core: Essential for hydrophobic interactions with kinase domains .

  • Pentan-3-ylamine Side Chain: May occupy allosteric binding sites, modulating selectivity .

  • Hydrochloride Salt: Improves bioavailability by increasing aqueous solubility .

Future Directions and Research Gaps

Synthetic Optimization

  • Green Chemistry Approaches: Catalytic methods to reduce waste in triazolopyridine synthesis .

  • Salt Forms: Exploration of alternative counterions (e.g., citrate, sulfate) for improved pharmacokinetics.

Biological Screening

  • Kinase Profiling: Testing against p38 MAPK, JAK/STAT, and other kinase families.

  • In Vivo Studies: Assessing efficacy in inflammation or oncology models .

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